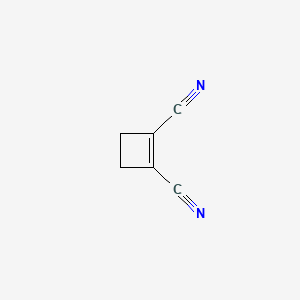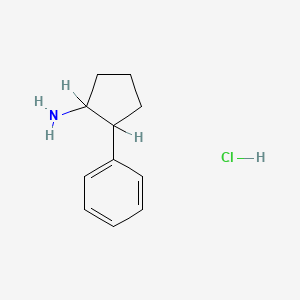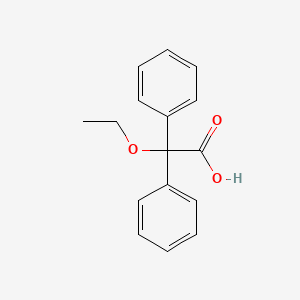![molecular formula C17H22O3 B1614775 (1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate CAS No. 560-88-3](/img/structure/B1614775.png)
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,2r,4r)-1,7,7-Trimethylbicyclo[221]hept-2-yl 2-hydroxybenzoate is a chemical compound known for its unique bicyclic structure This compound is a derivative of camphor and salicylic acid, combining the bicyclic framework of camphor with the aromatic ring of salicylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate typically involves the esterification of camphor and salicylic acid. The process begins with the preparation of camphor, which is then reacted with salicylic acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of camphorquinone or salicylic acid derivatives.
Reduction: Formation of camphor alcohol or salicyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential anti-inflammatory and analgesic properties due to the presence of the salicylic acid moiety.
Medicine: Explored for its potential use in drug formulations, particularly in topical applications for pain relief.
Industry: Utilized in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate involves its interaction with specific molecular targets. The salicylic acid moiety is known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins, which are mediators of inflammation and pain. The bicyclic structure of camphor may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in topical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Camphor: A bicyclic compound with similar structural features, used in medicinal and industrial applications.
Salicylic acid: The parent compound, widely used for its anti-inflammatory and keratolytic properties.
Uniqueness
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate is unique due to its combination of the bicyclic camphor structure and the aromatic salicylic acid moiety. This dual functionality provides enhanced properties, such as improved membrane penetration and combined anti-inflammatory and analgesic effects, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
560-88-3 |
|---|---|
Formule moléculaire |
C17H22O3 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C17H22O3/c1-16(2)11-8-9-17(16,3)14(10-11)20-15(19)12-6-4-5-7-13(12)18/h4-7,11,14,18H,8-10H2,1-3H3/t11-,14+,17+/m1/s1 |
Clé InChI |
GAZVSNAEUUUDEK-WHCBVINPSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3O)C)C |
SMILES isomérique |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC(=O)C3=CC=CC=C3O |
SMILES canonique |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3O)C)C |
| 560-88-3 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,1'-Biphenyl]-2,2',4,4'-tetrol](/img/structure/B1614696.png)



![5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1614705.png)




![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1614713.png)

